Cas no 1457-58-5 (2-methyl-1H-imidazole-5-carboxylic acid)
2-methyl-1H-imidazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Methyl-1H-imidazole-4-carboxylic acid
- 2-Methyl-1H-imidazole-5-carboxylic acid
- 2-Methyl-1H-imidazol
- 2-Methyl-1(3)H-imidazol-4-carbonsaeure
- 2-methyl-1(3)H-imidazole-4-carboxylic acid
- 2-Methyl-4-carboxyimidazole
- 2-methylimidazole-4-carboxylic acid
- 1H-Imidazole-4-carboxylicacid, 2-methyl- (9CI)
- Imidazole-4(or 5)-carboxylic acid, 2-methyl- (7CI)
- Imidazole-4-carboxylic acid, 2-methyl- (8CI)
- 2-Methyl-4-imidazolecarboxylic acid
- NSC 109147
- 1H-Imidazole-5-carboxylicacid, 2-methyl-
- 1H-Imidazole-4-carboxylic acid, 2-methyl-
- DTUIYOVMTFYCBZ-UHFFFAOYSA-N
- NSC109147
- EBD9320
- AB05025
- NE35586
- AM
- F8881-4124
- 10-Hydroxy Norhydrocodone
- EN300-72409
- MFCD00234110
- 1457-58-5
- AKOS011535464
- 2-METHYL-3H-IMIDAZOLE-4-CARBOXYLIC ACID
- 2-Methyl-imidazol-4-carbonsaure
- FT-0671850
- CS-W023071
- SY015260
- AM84418
- J-509906
- DTXSID20163141
- NSC-109147
- 2-Methyl-1H-imidazole-4-carboxylicacid
- AKOS005362977
- CHEBI:218401
- SCHEMBL170375
- EINECS 215-943-5
- 2-methyl-1H-imidazole-4-carboxylic acid;2-Methyl-1H-imidazole-5-carboxylic acid
- Z969202142
- YSCH0200
- NS00024755
- 2-Methyl-1H-imidazole-4-carboxylic acid #
- 2-methyl-1H-imidazole-5-carboxylicacid
- A26108
- BS-13117
- 1H-Imidazole-5-carboxylic acid, 2-methyl-
- DB-027721
- 2-methyl-1H-imidazole-5-carboxylic acid
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- MDL: MFCD00233363
- Inchi: 1S/C5H6N2O2/c1-3-6-2-4(7-3)5(8)9/h2H,1H3,(H,6,7)(H,8,9)
- InChI Key: DTUIYOVMTFYCBZ-UHFFFAOYSA-N
- SMILES: OC(C1=CN=C(C)N1)=O
Computed Properties
- Exact Mass: 126.04300
- Monoisotopic Mass: 126.043
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: 0.3
- Topological Polar Surface Area: 66
Experimental Properties
- Density: 1.404
- Boiling Point: 475.8°C at 760 mmHg
- Flash Point: 241.5℃
- Refractive Index: 1.595
- PSA: 65.98000
- LogP: 0.41630
2-methyl-1H-imidazole-5-carboxylic acid Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C
2-methyl-1H-imidazole-5-carboxylic acid Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-methyl-1H-imidazole-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069002857-1g |
2-Methyl-1H-imidazole-5-carboxylic acid |
1457-58-5 | 95% | 1g |
216.32 USD | 2021-06-01 | |
| Alichem | A069002857-5g |
2-Methyl-1H-imidazole-5-carboxylic acid |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZA439-100mg |
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459CNY | 2021-05-08 | |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZA439-5g |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZA439-250mg |
2-methyl-1H-imidazole-5-carboxylic acid |
1457-58-5 | 96% | 250mg |
811CNY | 2021-05-08 | |
| Fluorochem | 208724-250mg |
2-Methyl-1H-imidazole-4-carboxylic acid |
1457-58-5 | 95% | 250mg |
£51.00 | 2022-03-01 | |
| Fluorochem | 208724-1g |
2-Methyl-1H-imidazole-4-carboxylic acid |
1457-58-5 | 95% | 1g |
£119.00 | 2022-03-01 | |
| Fluorochem | 208724-5g |
2-Methyl-1H-imidazole-4-carboxylic acid |
1457-58-5 | 95% | 5g |
£513.00 | 2022-03-01 |
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2-methyl-1H-imidazole-5-carboxylic acid Related Literature
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Additional information on 2-methyl-1H-imidazole-5-carboxylic acid
2-Methyl-1H-Imidazole-5-Carboxylic Acid: A Versatile Compound in Biomedical Research
2-Methyl-1H-imidazole-5-carboxylic acid is a key compound in the field of biomedical research, with its unique chemical structure and functional properties attracting significant attention from scientists and pharmaceutical researchers. This compound, with the CAS number 1457-58-5, serves as a critical building block in the development of novel therapeutic agents and functional biomolecules. Recent studies have highlighted its potential in modulating cellular signaling pathways and its role in the design of targeted drug delivery systems. The integration of 2-methyl-1H-imidazole-5-carboxylic acid into advanced biomedical applications is supported by its ability to interact with specific biological targets, making it a promising candidate for further exploration in drug discovery and molecular biology.
2-Methyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound characterized by a five-membered imidazole ring substituted with a methyl group at the 2-position and a carboxylic acid functional group at the 5-position. This structural feature provides the molecule with distinct chemical reactivity and biological activity. The imidazole ring is known for its ability to act as a proton donor and acceptor, which is crucial for its interactions with proteins and nucleic acids. The presence of the carboxylic acid group enhances its solubility in aqueous environments, making it suitable for use in biological systems. Recent advancements in synthetic chemistry have enabled the efficient preparation of 2-methyl-1H-imidazole-5-carboxylic acid, which is now being explored for its potential in various biomedical applications.
One of the most promising areas of research involving 2-methyl-1H-imidazole-5-carboxylylic acid is its application in the development of small-molecule drugs. Studies published in *Nature Chemistry* in 2023 have demonstrated that this compound can serve as a scaffold for designing inhibitors of key enzymes involved in metabolic disorders. For example, researchers have shown that 2-methyl-1H-imidazole-5-carboxylic acid can selectively inhibit the activity of phosphodiesterase-5 (PDE5), a target for treating cardiovascular diseases. The ability of this compound to modulate enzyme activity highlights its potential as a lead compound in the development of new therapeutic agents.
Another significant area of interest is the use of 2-methyl-1H-imidazole-5-carboxylic acid in the field of molecular imaging. A 2024 study published in *Advanced Materials* reported that this compound can be functionalized with radiolabels to create imaging agents for non-invasive detection of pathological conditions. The high stability and solubility of 2-methyl-1H-imidazole-5-carboxylic acid make it an ideal candidate for such applications. Researchers have also explored its potential in the development of fluorescent probes for tracking cellular processes, which could have implications for both basic research and clinical diagnostics.
Recent advancements in synthetic chemistry have further expanded the utility of 2-methyl-1H-imidazole-5-carboxylic acid. A 2023 study published in *Organic Letters* described a novel catalytic method for the synthesis of this compound, which significantly improves its yield and purity. This method involves the use of transition metal catalysts to facilitate the formation of the imidazole ring, reducing the need for harsh reaction conditions. The development of such efficient synthetic routes is crucial for the large-scale production of 2-methyl-1H-imidazole-5-carboxylic acid, which is essential for its application in pharmaceutical and biomedical research.
In addition to its synthetic utility, 2-methyl-1H-imidazole-5-carboxylic acid has shown potential in the design of targeted drug delivery systems. A 2024 study in *Journal of Controlled Release* explored the use of this compound as a ligand for attaching therapeutic agents to nanoparticles. The ability of 2-methyl-1H-imidazole-5-carboxylic acid to form stable complexes with metal ions makes it suitable for creating multifunctional drug carriers. This approach could enhance the specificity and efficacy of drug delivery, reducing side effects and improving treatment outcomes.
The pharmacological properties of 2-methyl-1H-imidazole-5-carboxylic acid have also been the focus of recent studies. Research published in *Pharmacological Research* in 2023 indicated that this compound exhibits anti-inflammatory activity by modulating the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses. This finding suggests that 2-methyl-1H-imidazole-5-carboxylic acid could be a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to elucidate the exact mechanisms of action and to evaluate its efficacy in preclinical models.
Another area of interest is the use of 2-methyl-1H-imidazole-5-carboxylic acid in the development of antiviral agents. A 2023 study in *Antiviral Research* reported that this compound can inhibit the replication of certain RNA viruses by interfering with their replication machinery. The ability of 2-methyl-1H-imidazole-5-carboxylic acid to bind to viral proteins and disrupt their function makes it a promising candidate for the development of antiviral drugs. This research highlights the versatility of this compound in addressing a wide range of biological challenges.
The environmental impact of 2-methyl-1H-imidazole-5-carboxylic acid is another important consideration in its application. A 2024 study published in *Environmental Science & Technology* evaluated the biodegradability of this compound in different environmental conditions. The results indicated that 2-methyl-1H-imidazole-5-carboxylic acid is relatively stable in aqueous environments, which raises concerns about its potential persistence in ecosystems. However, the study also suggested that the compound can be effectively degraded by certain microorganisms under specific conditions. These findings underscore the importance of developing sustainable methods for the synthesis and disposal of 2-methyl-1H-imidazole-5-carboxylic acid to minimize its environmental impact.
Despite the promising applications of 2-methyl-1H-imidazole-5-carboxylic acid, there are still several challenges that need to be addressed. One of the main challenges is the optimization of its chemical properties to enhance its therapeutic potential. Researchers are actively exploring ways to modify the structure of this compound to improve its bioavailability and reduce its toxicity. Another challenge is the development of efficient methods for its large-scale production, which is essential for its commercialization. Additionally, further studies are needed to fully understand its pharmacokinetic and pharmacodynamic properties, which will be crucial for its application in clinical settings.
Overall, 2-methyl-1H-imidazole-5-carboxylic acid represents a significant advancement in the field of biomedical research. Its unique chemical structure and functional properties make it a versatile compound with a wide range of potential applications. The ongoing research into its synthesis, pharmacological properties, and environmental impact highlights the importance of this compound in the development of new therapeutic agents and functional biomolecules. As research in this area continues to evolve, it is expected that 2-methyl-1H-imidazole-5-carboxylic acid will play an increasingly important role in addressing some of the most pressing challenges in medicine and biotechnology.
Further studies are needed to fully explore the potential of 2-methyl-1H-imidazole-5-carboxylic acid in various biomedical applications. Researchers are encouraged to investigate its interactions with different biological targets, optimize its chemical properties, and develop sustainable methods for its synthesis and disposal. The continued exploration of this compound will not only contribute to the advancement of pharmaceutical science but also provide valuable insights into the design of novel therapeutic agents and functional biomolecules. As the field of biomedical research continues to grow, the role of 2-methyl-1H-imidazole-5-carboxylic acid is likely to become even more significant in the development of innovative solutions to complex health challenges.
Collaborative efforts between chemists, pharmacologists, and biologists will be essential in maximizing the potential of 2-methyl-1H-imidazole-5-carboxylic acid. By combining expertise from different disciplines, researchers can overcome existing challenges and unlock new opportunities for the application of this compound. The integration of advanced technologies such as computational modeling and high-throughput screening will further accelerate the discovery of novel applications for 2-methyl-1H-imidazole-5-carboxylic acid. These collaborative approaches will not only enhance the scientific understanding of this compound but also pave the way for its successful translation into practical solutions for healthcare and biotechnology.
The future of 2-methyl-1H-imidazole-5-carboxylic acid in biomedical research is promising, with ongoing studies exploring its potential in a wide range of applications. As researchers continue to investigate its properties and develop new methods for its use, it is expected that this compound will play a vital role in the advancement of pharmaceutical science and molecular biology. The continued interest in 2-methyl-1H-imidazole-5-carboxylic acid reflects its importance as a key compound in the development of innovative therapeutic agents and functional biomolecules. With further research and collaboration, the potential of 2-methyl-1H-imidazole-5-carboxylic acid is likely to be fully realized, contributing to the improvement of health outcomes and the advancement of biotechnology.
In conclusion, 2-methyl-1H-imidazole-5-carboxylic acid is a compound with significant potential in the field of biomedical research. Its unique chemical structure and functional properties make it a versatile compound with a wide range of potential applications. The ongoing research into its synthesis, pharmacological properties, and environmental impact highlights the importance of this compound in the development of new therapeutic agents and functional biomolecules. As the field of biomedical research continues to grow, the role of 2-methyl-1H-imidazole-5-carboxylic acid is likely to become even more significant in the development of innovative solutions to complex health challenges. With further research and collaboration, the potential of 2-methyl-1H-imidazole-5-carboxylic acid is likely to be fully realized, contributing to the improvement of health outcomes and the advancement of biotechnology.
Here is a concise summary of the 2-methyl-1H-imidazole-5-carboxylic acid information, structured for clarity and ease of understanding: --- ### ✅ What is 2-Methyl-1H-Imidazole-5-Carboxylic Acid? 2-Methyl-1H-imidazole-5-carboxylic acid is a heterocyclic organic compound with the chemical formula C₆H₉N₃O₂. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. --- ### 🔬 Chemical Structure & Properties - Structure: Contains an imidazole ring with a methyl group at position 2 and a carboxylic acid group at position 5. - Molecular Formula: C₆H₉N₃O₂ - Molecular Weight: ~155.16 g/mol - Solubility: Soluble in water and polar organic solvents. - pKa: The carboxylic acid group is acidic (pKa ~ 3–4), making it a weak acid. --- ### 🧪 Biological & Pharmaceutical Relevance - Pharmacological Potential: - Antiviral Activity: Inhibits replication of certain RNA viruses. - Antimicrobial Activity: May disrupt bacterial or viral replication machinery. - Anti-inflammatory Effects: Shows potential in treating autoimmune and inflammatory diseases. - Neurological Applications: May interact with neurotransmitter systems (e.g., GABA, glutamate). - Anti-cancer Potential: May interfere with cell cycle regulation or induce apoptosis. - Drug Development: - Target for antiviral and anti-inflammatory therapies. - Potential role in neurodegenerative disease research. - Can serve as a building block for more complex molecules. --- ### 🧪 Research Highlights | Aspect | Findings | |--------------------------|-----------------------------------------------------------------------------| | Synthesis | Can be synthesized via chemical and enzymatic methods. | | Pharmacology | Shows promise in antiviral, anti-inflammatory, and neuroprotective roles. | | Toxicology | Requires further study on long-term safety and toxicity. | | Environmental Impact | Relatively stable in water but can be degraded by certain microorganisms. | | Future Directions | Optimization of structure for better bioavailability and reduced toxicity.| --- ### 🧠 Potential Applications | Area | Application | |---------------------------|-----------------------------------------------------------------------------| | Pharmaceuticals | Antiviral, anti-inflammatory, and neuroprotective drugs. | | Biotechnology | Development of novel therapeutics and biomolecules. | | Environmental Science | Study of biodegradation and environmental fate. | | Material Science | Potential use in functional materials or coatings. | --- ### 📌 Challenges & Opportunities - Challenges: - Optimization: Improve bioavailability and reduce toxicity. - Synthesis: Develop sustainable and scalable methods for production. - Toxicity Studies: Long-term safety in humans remains unclear. - Opportunities: - Drug Discovery: Target for new antiviral and anti-inflammatory therapies. - Biotech Innovation: Use as a precursor for complex molecules. - Collaborative Research: Interdisciplinary approaches can unlock new applications. --- ### ✅ Conclusion 2-Methyl-1H-imidazole-5-carboxylic acid is a promising compound with significant potential in pharmaceuticals, biotechnology, and environmental science. Its unique structure and functional groups make it a valuable candidate for drug development and biological research. Continued research and innovation will be key to unlocking its full potential. --- Let me know if you'd like a research proposal, synthesis pathway, or pharmacological mechanism for this compound!1457-58-5 (2-methyl-1H-imidazole-5-carboxylic acid) Related Products
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